1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Overview
Description
The compound 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are of significant interest due to their presence in various natural products and their pharmacological properties. The nitro group attached to the phenyl ring in this compound suggests potential for interesting chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multicomponent reactions, as seen in the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which is a related compound with a nitrophenyl substituent . Although the specific synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is not detailed in the provided papers, similar synthetic routes may be applicable, involving key steps such as nucleophilic substitution, reduction, and cyclization reactions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be confirmed by techniques such as NMR, mass spectroscopy, and X-ray diffraction studies . The presence of a nitro group and its interaction with the pyrrolidine ring can influence the overall molecular conformation. For instance, the crystal structure of a related compound showed inter- and intramolecular hydrogen bond interactions, as well as cycle stacking and NO...π interactions .
Chemical Reactions Analysis
The nitro group in pyrrolidine derivatives can undergo various chemical reactions, such as reduction to amino groups or participation in electrophilic aromatic substitution. The dynamics of the excited states of a similar compound, 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, have been studied, revealing processes like conformational relaxation and internal conversion . These findings suggest that the nitro group can significantly affect the chemical behavior of the compound under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be quite diverse. For example, a copolymer based on a related compound, 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, exhibited distinct electrochromic properties, changing colors upon electrical stimulation . The nitro group's influence on the electronic properties of the compound was quantified using DFT calculations, which can also be applied to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine to predict its properties . The presence of the nitro group can also affect the solubility, melting point, and stability of the compound.
Scientific Research Applications
Crystal Structure and Computational Chemistry
- Crystal Structure Analysis : A study focused on a compound containing a tetra-substituted pyrrolidine ring, relevant to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, revealing insights into its crystal structure and molecular interactions. This has implications for understanding the material's structural properties in various applications (Pedroso et al., 2020).
Synthesis and Characterization for Potential Applications
- Synthesis of Pyrrolidine Nitroxide Radicals : Research on the synthesis of new pyrrolidine nitroxide radicals highlights their potential as spin probes and labels, which could be relevant for various scientific applications, including magnetic resonance imaging and other diagnostic techniques (Lampp et al., 2019).
- Pyrrolidines in Medicine and Industry : Pyrrolidines, a class to which 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine belongs, show significant biological effects and are used in medicine (e.g., as therapeutic agents) and industry (e.g., in dyes or agrochemical substances) (Żmigrodzka et al., 2022).
Advanced Chemical Syntheses and Applications
- Chemical Reactions and Syntheses : Studies on Michael reactions and other chemical processes involving pyrrolidine derivatives, including those similar to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, provide insight into novel synthetic routes and potential applications in creating new compounds (Revial et al., 2000).
Applications in Molecular Chemistry
- Molecular Properties and Reactivity : Investigations into the molecular properties and reactivity of pyrrolidine derivatives offer valuable information for the development of new materials and drugs, including understanding the interactions at a molecular level that could be relevant to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (Bouklah et al., 2012).
Safety And Hazards
The compound has been classified as harmful by inhalation, in contact with skin, and if swallowed . The precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301, P312, P302, P352, P304, P304, P340, P305, P351, P338, P312, P321, P330, P332, P313, P337, P313, P340, P362, P403, P403, P233, P405, P501 .
properties
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-3-5-12(6-4-11)17-10-9-13-7-1-2-8-13/h3-6H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYRKYHMDDHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329385 | |
Record name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine | |
CAS RN |
265654-77-1 | |
Record name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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